(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
CAS No.: 19894-98-5
VCID: VC20745761
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
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Description |
(1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol, often referred to as trans-Pinocarveol, is a bicyclic organic compound with significant relevance in both natural product chemistry and industrial applications. This compound is characterized by its unique bicyclic structure and specific stereochemistry, which contributes to its chemical properties and potential uses. Occurrence and Sources(1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol has been identified in various natural sources, including essential oils from plants such as Salvia rosmarinus (rosemary) and Alpinia latilabris. These plants are known for their aromatic properties and potential health benefits . Natural Product ContextThe presence of this compound in essential oils suggests that it may play a role in the aroma profile and biological activities of these plants. Synthesis and Chemical BehaviorThe synthesis of (1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol can be achieved through various organic reactions involving starting materials like β-pinene or α-pinene . The stereochemistry is crucial for determining the compound's properties and reactivity. Reaction PathwaysCommon synthetic pathways include:
Applications(1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol has potential applications in:
Research FindingsRecent studies have focused on the biological activities of (1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol: Biological ActivitiesResearch indicates that this compound exhibits:
Toxicological StudiesToxicological evaluations suggest that while it is generally regarded as safe in low concentrations, further studies are necessary to fully understand its safety profile in various applications . |
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CAS No. | 19894-98-5 |
Product Name | (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | (1R,3S,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |
Standard InChI | InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9+/m1/s1 |
Standard InChIKey | LCYXQUJDODZYIJ-VGMNWLOBSA-N |
Isomeric SMILES | CC1([C@H]2C[C@H]1C(=C)[C@@H](C2)O)C |
SMILES | CC1(C2CC1C(=C)C(C2)O)C |
Canonical SMILES | CC1(C2CC1C(=C)C(C2)O)C |
Melting Point | Mp 5 ° 5°C |
Physical Description | Liquid |
PubChem Compound | 88302 |
Last Modified | Sep 14 2023 |
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